Cas no 1807175-28-5 (Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate)
Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate
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- Inchi: 1S/C10H8F4O3/c1-2-16-9(15)5-3-6(11)8(12)7(4-5)17-10(13)14/h3-4,10H,2H2,1H3
- InChI Key: JTZSNFJVJAHUMN-UHFFFAOYSA-N
- SMILES: FC1C(=CC(C(=O)OCC)=CC=1OC(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 262
- XLogP3: 3.3
- Topological Polar Surface Area: 35.5
Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015004347-250mg |
Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate |
1807175-28-5 | 97% | 250mg |
504.00 USD | 2021-05-31 | |
| Alichem | A015004347-500mg |
Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate |
1807175-28-5 | 97% | 500mg |
863.90 USD | 2021-05-31 | |
| Alichem | A015004347-1g |
Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate |
1807175-28-5 | 97% | 1g |
1,519.80 USD | 2021-05-31 |
Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate
Recent Advances in the Study of Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate (CAS: 1807175-28-5)
Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate (CAS: 1807175-28-5) is a fluorinated benzoate derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethoxy and difluoro substitutions, has shown promising potential in various applications, including drug discovery and agrochemical development. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, making it a compound of interest for researchers aiming to develop novel therapeutic agents.
The synthesis of Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate has been optimized in recent years to improve yield and purity. A study published in the Journal of Fluorine Chemistry (2023) detailed a novel catalytic method that enhances the efficiency of the difluoromethoxy group introduction, reducing byproduct formation. This advancement is critical for scaling up production and ensuring the compound's availability for further pharmacological testing.
In terms of biological activity, preliminary research has indicated that Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound demonstrated moderate activity against cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs). Further in vitro and in vivo studies are underway to elucidate its mechanism of action and optimize its efficacy.
Another area of interest is the compound's potential application in agrochemicals. Due to its fluorinated structure, Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate has been explored as a precursor for herbicides and fungicides. Research published in Pest Management Science (2023) highlighted its role in inhibiting the growth of certain plant pathogens, offering a new avenue for sustainable crop protection solutions.
Despite these promising findings, challenges remain in the development of Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and translate the compound's potential into practical applications.
In conclusion, Ethyl 3,4-difluoro-5-(difluoromethoxy)benzoate (CAS: 1807175-28-5) represents a versatile and promising compound in the fields of drug discovery and agrochemical development. Ongoing research aims to fully exploit its biological activities and optimize its properties for therapeutic and agricultural use. Future studies will likely focus on structural modifications to enhance its efficacy and safety profile, paving the way for its eventual commercialization.
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